6-(3,4-dimethoxyphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine
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Description
6-(3,4-dimethoxyphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C24H20N6O3 and its molecular weight is 440.463. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticancer Activity
- A study by Galayev et al. (2015) reported the synthesis of novel 7-hydroxy-8-methyl-coumarins, with various moieties including tetrazolo[1,5-a]pyrimidine. These compounds showed significant antimitotic activity and sensitivity towards Non-Small Cell Lung Cancer cell lines, highlighting their potential as anticancer agents (Galayev et al., 2015).
Synthesis and Characterization
- Yin and Song (2022) described the efficient preparation of a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative incorporating a thieno[2,3-d]pyrimidine moiety. The structure of this new compound was characterized using various spectroscopic techniques, indicating the continued development of novel compounds in this chemical class (Yin & Song, 2022).
Antimicrobial and Anticancer Evaluation
- Ibrahim et al. (2022) utilized a compound similar in structure for the construction of diverse heterocyclic systems. These systems demonstrated variable inhibitory effects in antimicrobial and anticancer screenings, suggesting potential therapeutic applications (Ibrahim et al., 2022).
Antimicrobial Activity
- Mohamed and Abd el-Wahab (2019) synthesized new benzochromeno(pyridine/pyrimidine/tetrazole) derivatives and evaluated their antimicrobial activity against various bacterial and fungal strains. This study contributes to the understanding of the antimicrobial potential of such compounds (Mohamed & Abd el-Wahab, 2019).
Antioxidant Activity
- El‐Mekabaty (2015) investigated compounds with the pyrazolo[3,4-d]pyrimidin-4-one moiety for their antioxidant properties. Some of the tested compounds showed activity comparable to ascorbic acid, indicating potential for antioxidant applications (El‐Mekabaty, 2015).
Green Chemistry Approaches
- Kumari et al. (2016) reported a green synthesis method for 7,11-dihydro-6H-chromeno[3,4-e]isoxazolo[5,4-b]pyridin-6-one derivatives. This environmentally friendly approach highlights the importance of sustainable practices in chemical synthesis (Kumari et al., 2016).
properties
IUPAC Name |
9-(3,4-dimethoxyphenyl)-11-pyridin-3-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N6O3/c1-31-18-10-9-14(12-19(18)32-2)23-20-21(16-7-3-4-8-17(16)33-23)26-24-27-28-29-30(24)22(20)15-6-5-11-25-13-15/h3-13,22-23H,1-2H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLRUPDGLZVURF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NN=NN5C3C6=CN=CC=C6)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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